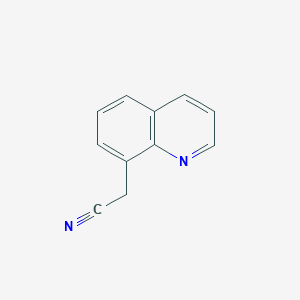

Quinolin-8-ylacetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinolin-8-ylacetonitrile is an organic compound belonging to the quinoline family, a group of heterocyclic aromatic compounds characterized by a double-ring structure with a nitrogen atom. This compound has the molecular formula C11H8N2 and a molecular weight of 168.19 g/mol . It is known for its applications in various fields, including medicinal chemistry and industrial processes.

Wirkmechanismus

Target of Action

Quinolin-8-ylacetonitrile, as a member of the quinoline compounds, plays an important role in various biological activities Quinoline compounds are known to interact with various biological targets, including bacterial gyrase and topoisomerase iv enzymes .

Mode of Action

It’s known that quinoline compounds generally work by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling . More research is needed to confirm the exact mode of action of this compound.

Biochemical Pathways

Quinoline compounds are known to affect various biochemical pathways due to their broad spectrum of biological activities

Pharmacokinetics

Quinolones, a class of compounds to which this compound belongs, are known for their excellent oral bioavailability, favorable penetration into many body tissues and fluids, and differences in peak serum concentrations and β-half-lives of elimination .

Result of Action

Quinoline compounds are known for their antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . More research is needed to determine the specific effects of this compound.

Action Environment

It’s known that environmental factors can impact the distribution and concentration of quinolone compounds in certain environments .

Vorbereitungsmethoden

The synthesis of quinolin-8-ylacetonitrile can be achieved through several methods. One common approach involves the reaction of 8-chloroquinoline with acetonitrile in the presence of a base, such as sodium hydride or potassium carbonate . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, have been explored to achieve these goals .

Analyse Chemischer Reaktionen

Quinolin-8-ylacetonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinolin-8-ylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield quinolin-8-ylmethanamine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Quinolin-8-ylacetonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in various chemical reactions and processes.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Quinoline derivatives, including this compound, are explored for their potential as therapeutic agents in treating diseases such as malaria, tuberculosis, and cancer.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Quinolin-8-ylacetonitrile can be compared with other quinoline derivatives, such as:

Quinoline: The parent compound with a simpler structure and a wide range of applications in medicinal and industrial chemistry.

8-Hydroxyquinoline: Known for its antimicrobial properties and use in metal chelation.

Quinoline-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.

This compound is unique due to its specific functional groups, which allow for diverse chemical reactions and applications.

Biologische Aktivität

Quinolin-8-ylacetonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of the cyano group (−C≡N) at the acetonitrile position significantly influences its chemical reactivity and biological activity.

Biological Activity Overview

The biological activities associated with this compound are diverse, including:

- Anticancer Activity : Compounds with quinoline structures have been investigated for their potential to inhibit cancer cell proliferation.

- Antimicrobial Activity : Quinoline derivatives have shown significant antibacterial and antifungal properties.

- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor for various enzymes, including α-amylase.

Anticancer Activity

Research has indicated that quinoline derivatives exhibit promising anticancer properties. For instance, studies on related compounds have reported IC50 values ranging from 0.59 to 1.52 µM against various cancer cell lines, demonstrating potent antiproliferative effects. The mechanism often involves the induction of apoptosis through modulation of apoptotic pathways, such as upregulating Bcl-2 and downregulating Bax proteins .

Case Study: Anticancer Mechanisms

A notable study highlighted the anticancer activity of a 7-substituted quinoline derivative, which induced mitochondrial dysfunction in cancer cells, leading to apoptosis. This derivative was shown to selectively target cancer cells without affecting normal cell lines .

Antimicrobial Activity

Quinoline derivatives are recognized for their broad-spectrum antimicrobial activities. This compound has been tested against various bacterial strains, with significant inhibition zones observed in pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae. These findings suggest its potential as an effective antimicrobial agent .

Enzyme Inhibition

Recent studies have focused on the inhibitory effects of this compound on enzymes such as α-amylase. In silico docking studies revealed strong binding affinities between this compound and the enzyme's active site, indicating its potential as a therapeutic agent for managing diabetes by regulating carbohydrate metabolism .

Research Findings Summary

| Activity Type | IC50 Values | Mechanism of Action |

|---|---|---|

| Anticancer | 0.59 - 1.52 µM | Induction of apoptosis via mitochondrial dysfunction |

| Antimicrobial | Significant inhibition zones | Disruption of bacterial cell wall synthesis |

| Enzyme Inhibition | Binding affinity scores | Competitive inhibition of enzyme active sites |

Eigenschaften

IUPAC Name |

2-quinolin-8-ylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10/h1-5,8H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWLTAJAZARGAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CC#N)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10496718 |

Source

|

| Record name | (Quinolin-8-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66819-06-5 |

Source

|

| Record name | (Quinolin-8-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.